molecular formula C12H14BrN5O B2909696 6-(1-bromoethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine CAS No. 695204-64-9

6-(1-bromoethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2909696
CAS No.: 695204-64-9
M. Wt: 324.182
InChI Key: LHNVCYUUOQPVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1-bromoethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a novel synthetic small molecule based on the 1,3,5-triazine-2,4-diamine scaffold, a structure recognized for its significant potential in medicinal chemistry and anticancer agent development . The 1,3,5-triazine core is a privileged structure in drug discovery, with several derivatives, such as the FDA-approved enasidenib and investigational agents like gedatolisib, demonstrating clinical efficacy against various cancers . This particular compound is engineered with strategic functional groups to enhance its bioactivity and provide a site for further chemical modification. The 1-bromoethyl moiety is designed to act as a potential alkylating agent, which may facilitate covalent binding to biological targets, while the 2-methoxyphenyl group can influence the molecule's electronic properties and binding affinity, as seen in related compounds with potent biological activity . This makes it a highly valuable chemical tool for researchers exploring new pathways in oncology, particularly in the investigation of hard-to-treat cancers like triple-negative breast cancer, where similar triazine-diamines have shown promising selective growth inhibition . Furthermore, its structure suggests potential as an inhibitor of specific molecular targets, such as Heat Shock Protein 90 (HSP90), a protein critical for the stability and function of many oncogenic clients, as other triazine-diamine compounds have been identified as HSP90 inhibitors . Researchers can utilize this compound for in vitro screening, structure-activity relationship (SAR) studies to build predictive 3D-QSAR models, and as a key intermediate in the synthesis of more complex bioactive molecules . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-(1-bromoethyl)-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN5O/c1-7(13)10-16-11(14)18-12(17-10)15-8-5-3-4-6-9(8)19-2/h3-7H,1-2H3,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNVCYUUOQPVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NC(=N1)NC2=CC=CC=C2OC)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-bromoethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(1-bromoethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds, forming more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, nucleophiles such as amines or thiols, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while oxidation may produce triazine oxides.

Scientific Research Applications

6-(1-bromoethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(1-bromoethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. The methoxyphenyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins or cell membranes, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Substituents (Positions) Key Functional Groups Applications/Properties Reference
Target Compound 6-(1-bromoethyl), N-(2-methoxyphenyl) Bromoethyl, Methoxyphenylamine Potential alkylating agent, drug lead
Atrazine 6-chloro, N-ethyl, N-isopropyl Chloro, Alkylamines Herbicide (broadleaf weed control)
Ametryn 6-methylthio, N-ethyl, N-isopropyl Methylthio, Alkylamines Herbicide (sugarcane, citrus)
IT1 (Iminotriazine) 6-(4-benzylideneaminophenyl) Benzylideneamino, Aromatic Graphene interaction studies
6-(Pyridin-3-yl)-1,3,5-triazine-2,4-diamine 6-pyridinyl Pyridinyl, Hydrogen-bonding sites Crystal engineering, supramolecular
Indaziflam 6-[(1R)-1-fluoroethyl], N-indenyl Fluoroethyl, Indenyl Cellulose biosynthesis inhibitor

Reactivity and Stability

  • Bromoethyl Group : The bromine atom in the target compound enables nucleophilic substitution reactions, contrasting with chloro or methylthio groups in herbicides (e.g., atrazine, ametryn), which are less reactive but more environmentally persistent .
  • Methoxyphenyl vs.

Physicochemical Properties

  • Solubility and Lipophilicity : The bromoethyl group likely reduces aqueous solubility compared to polar substituents (e.g., ethoxy in ) but increases lipophilicity, favoring membrane permeability in drug design .
  • Crystallinity : Hydrogen-bonding patterns in triazines (e.g., N–H⋯N interactions in ) suggest the target compound may form stable crystals, though bromine’s bulkiness could disrupt packing .

Research Findings and Data Tables

Table 1: Comparative Reactivity of Triazine Substituents

Substituent Reactivity (Nucleophilic Substitution) Environmental Persistence Example Compound
Bromoethyl (C-Br) High (Labile Br) Moderate Target Compound
Chloro (C-Cl) Moderate High Atrazine
Methylthio (C-SCH₃) Low High Ametryn
Fluoroethyl (C-F) Very Low High Indaziflam

Biological Activity

6-(1-bromoethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a derivative of the 1,3,5-triazine family, which is known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H11_{11}BrN5_{5}O
  • Molecular Weight : 284.13 g/mol

This compound features a triazine ring substituted with a bromoethyl group and a methoxyphenyl moiety, contributing to its biological activity.

Antimicrobial Activity

Research indicates that triazine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to 6-(1-bromoethyl)-N-(2-methoxyphenyl)-1,3,5-triazine demonstrated potent antibacterial and antifungal activities against various pathogens. The mechanism often involves the disruption of microbial cell membranes and inhibition of nucleic acid synthesis .

Microorganism Activity Reference
E. coliInhibitory
S. aureusInhibitory
Candida albicansFungicidal

Anticancer Activity

Triazine derivatives have also been investigated for their anticancer properties. A review on substituted 1,3,5-triazines noted their ability to inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest . Specific studies on related compounds have shown effectiveness against breast cancer and leukemia cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with DNA replication and repair mechanisms in cancer cells.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, this compound has shown promise in reducing inflammation. Research indicates that triazine derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 . This suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies have been conducted to evaluate the efficacy of triazine derivatives:

  • Antimicrobial Efficacy Study :
    • Objective : To assess the antibacterial activity against gram-positive and gram-negative bacteria.
    • Findings : The compound exhibited significant inhibitory effects on both E. coli and S. aureus, suggesting its potential as an antimicrobial agent.
  • Anticancer Screening :
    • Objective : To evaluate cytotoxic effects on human cancer cell lines.
    • Findings : Compounds similar to 6-(1-bromoethyl)-N-(2-methoxyphenyl)-1,3,5-triazine showed IC50 values in the micromolar range against breast cancer cells.
  • Inflammation Model Study :
    • Objective : To determine the anti-inflammatory effects in vitro.
    • Findings : The compound significantly reduced TNF-alpha levels in stimulated macrophages.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.